The antibacterial activity of nitroimidazoles is tied to the reduction of their nitro group within the target cell [1] [2]. The table below outlines the core mechanism and key features.
| Aspect | Description |
|---|---|
| Core Principle | Prodrug activation by intracellular reduction of the nitro group under low-oxygen conditions [1] [2]. |
| Key Feature | Selective toxicity against anaerobic bacteria and protozoa; ineffective against aerobic organisms [2]. |
| Cellular Uptake | Passive diffusion across the cell membrane [1]. |
| Activation Process | The nitro group (NO₂) undergoes a series of reduction reactions, accepting electrons from intracellular redox proteins like ferredoxin [1]. |
| Cytotoxic Effect | Short-lived, reduced nitroso intermediates and other radical species bind to DNA, proteins, and other macromolecules, causing strand breaks and cell death [1]. |
Beyond its classical role, recent studies have revealed novel mechanisms and applications for dimetridazole.
Quorum Sensing Inhibition in P. aeruginosa*: this compound can disrupt cell-to-cell communication (quorum sensing) in *P. aeruginosa, significantly reducing the production of virulence factors like proteases, pyocyanin (a toxin), and biofilm formation [3]. It acts by downregulating key regulatory genes (lasR, rhlR, pqsR) in the quorum sensing system [3].
Potentiation of Antibiotics Against MDR E. coli*: When combined with cefotaxime, this compound exhibits synergistic effects against multidrug-resistant *E. coli [4]. The proposed mechanism is the disruption of membrane integrity and permeability, along with alterations in membrane fatty acid composition, which may facilitate the entry of other antibiotics [4].
For researchers looking to validate or build upon these findings, here are summaries of the key methodologies used in the recent studies.
Protocol 1: Assessing Quorum Sensing Inhibition [3]
Protocol 2: Checkerboard Synergy Assay with Cefotaxime [4]
The following diagram illustrates the dual antimicrobial mechanisms of this compound, including the classical pathway in anaerobes and the newly discovered pathways.
The diagram above summarizes the core mechanism of this compound against anaerobic cells and the two novel antivirulence/synergistic mechanisms identified in recent research [3] [1] [4].
The discovery of this compound's non-classical mechanisms opens promising avenues for combatting antimicrobial resistance.
The genotoxicity of nitroimidazole drugs like DMZ is primarily linked to their metabolic activation and subsequent damage to cellular components.
The following diagram illustrates the key steps in this process:
Proposed genotoxic mechanism of this compound and cellular response.
The table below outlines standard methodologies used to evaluate the genotoxicity of compounds like DMZ.
| Test Type | Protocol Summary | Key Endpoints & Measurements |
|---|---|---|
| Bacterial Mutagenicity (Ames Test) | Incubates the compound with specially engineered strains of Salmonella typhimurium or E. coli in the presence and absence of a metabolic activation system (S9 mix) [3]. | Reversion of histidine dependence; significant increase in revertant colonies indicates mutagenicity [3]. |
| In Vitro Mammalian Cell Cytogenetic Assay | Exposes mammalian cells (e.g., Chinese Hamster Ovary cells) to the test compound. Cells are arrested in metaphase and chromosomes are analyzed [3]. | Microscopic evaluation for chromosomal aberrations (e.g., breaks, exchanges) [3]. |
| In Vivo Micronucleus Test | Animals (typically mice or rats) are administered the compound. Bone marrow or blood cells are sampled and stained [3]. | Frequency of micronuclei (small, extranuclear bodies containing chromosomal fragments) in polychromatic erythrocytes [3]. |
| DNA Lesion Detection (e.g., Comet Assay) | Single cells (from tissues or cell lines) are embedded in agarose, lysed, subjected to electrophoresis, and stained with a DNA-binding dye [3]. | "Comet tail" moment, quantifying the level of DNA strand breaks [3]. |
The direct evidence for DMZ's carcinogenicity comes from its genotoxic profile and its structural class.
Given the zero-tolerance policy, highly sensitive methods are required to detect DMZ residues. The preferred technique is High-Performance Liquid Chromatography tandem Mass Spectrometry (HPLC-MS/MS) [4].
Dimetridazole (DMZ), a 5-nitroimidazole, was developed as a broad-spectrum antiprotozoal and antibacterial agent [1] [2].
The antimicrobial activity of 5-nitroimidazoles like DMZ relies on the reduction of the nitro group on the imidazole ring under anaerobic conditions [5].
The diagram below illustrates the metabolic activation of this compound and its cellular impacts.
Metabolic activation and resistance pathway of this compound.
Due to toxicological concerns, the legal use of DMZ in food-producing animals has drastically changed.
The table below summarizes the key regulatory and safety information.
| Aspect | Description |
|---|---|
| Pharmacological Class | Nitroimidazole [1] [2] |
| Key Safety Concern | Suspected carcinogen and mutagen [1] [5] |
| EU Regulatory Status | Prohibited substance; no maximum residue limit (MRL) assigned [1] |
| US Regulatory Status | Banned for use in food-producing animals [7] |
| Residue Marker | DMZ and its metabolite HMMNI [4] |
Understanding residue depletion is critical for food safety, even in contexts where the drug is used therapeutically under strict regulation.
A 2024 study established withdrawal times by feeding chickens a diet containing 500 mg/kg DMZ for 10 days and monitoring residues [4] [9].
The table below summarizes the elimination half-lives in eggs and the calculated withdrawal periods.
| Parameter | DMZ | Metabolite (HMMNI) |
|---|---|---|
| Elimination Half-life in Eggs | 0.45 days [4] | 0.66 days [4] |
| Withdrawal Time (Broilers) | 11 days [4] | - |
| Egg Abandonment Period (Laying Hens) | 14 days [4] [8] | - |
While its traditional use is banned, DMZ remains a subject of research, and advanced methods are essential for monitoring illegal residues.
The experimental workflow for determining residue elimination is summarized below.
Workflow for studying this compound residue elimination in poultry.
This compound serves as a notable case of a veterinary drug whose efficacy was overshadowed by its toxicological risks, leading to widespread regulatory action. Current research focuses on monitoring its illegal residues with sophisticated analytical techniques and exploring potential repurposing in new therapeutic areas.
| Region/Jurisdiction | Regulatory Status | Key Reasons & Notes |
|---|---|---|
| European Union (EU) | Not Approved [1] | Banned due to concerns about carcinogenic residues; prohibited as a feed additive [2]. |
| United Kingdom (GB) | Not Approved [1] | Listed as "Not approved" under the Veterinary Medicines Regulations (VMR) [1]. |
| United States (USA) | Banned | The FDA bans its use in food-producing animals; the EPA lists it as a substance with "significant new uses" subject to reporting [3] [2]. |
| Canada | Banned [2] | Use in food-producing animals is prohibited [2]. |
| Other Regions | Variable | Use continues in some parts of Asia-Pacific, Africa, and Latin America where regulatory oversight may be more moderate [4]. |
The widespread bans in the EU, North America, and other developed regions are primarily based on two major concerns:
Even though its use is banned, monitoring for illegal residues is crucial. This compound is an analytical standard used in forensic and toxicological testing [5]. Here are common experimental protocols for its detection:
This compound is a nitroimidazole-class drug that works by targeting the DNA of anaerobic microorganisms. The following diagram illustrates its unique activation mechanism and bactericidal action.
This mode of action is selectively toxic to anaerobic bacteria and protozoa because they possess the specific nitroreductase enzymes required to activate the drug [1].
| Parameter | Pigeons (Columba livia) [1] | Broiler Chickens (SanHuang) [2] | Laying Hens (Hy-line Gray) [2] |
|---|---|---|---|
| Species & Model | Homing pigeons | Healthy chickens | Healthy laying hens |
| Dosage & Regimen | IV: 20 mg Oral tablet: 20 mg/tablet Medicated water: 400 mg/L for 3 days | Oral via feed: 500 mg/kg for 10 days | Oral via feed: 500 mg/kg for 10 days | | Half-Life (t₁/₂) | 3.9 hours (IV administration) | Not specified | In eggs: DMZ: 0.45 days; HMMNI: 0.66 days | | Bioavailability | 83.8% (fasted), reduced by 20% (fed) | Not reported | Not applicable | | Key Metabolite | (1-methyl-5-nitroimidazol-2-yl) methanol | 2-hydroxymethyl-1-methyl-5-nitroimidazole (HMMNI) | 2-hydroxymethyl-1-methyl-5-nitroimidazole (HMMNI) | | Tissue/Matrix Residues | Not the focus of the study | Highest residue levels found in sebum (skin/fat). HMMNI concentration consistently higher than parent DMZ. | Residues peak in eggs on the first day after drug withdrawal. | | Withdrawal Time | Not specified | 11 days (calculated for muscle, liver, kidney, sebum) | 14 days (egg abandonment period) |
Here are the methodologies from the key studies that generated the data above.
This compound is a pro-drug that requires reductive activation of its nitro group to become toxic to anaerobic cells [3]. The metabolic pathway differs between susceptible and resistant organisms, which is central to its efficacy and resistance.
This compound Activation in Susceptible vs. Resistant Cells [4] [3]
Novel Antivirulence Mechanism of this compound [5]
The following tables consolidate key quantitative findings on DMZ and its metabolite HMMNI from recent studies.
Table 1: Residue Depletion in Poultry (SanHuang Chickens) [1] [2] This study administered a diet containing 500 mg/kg DMZ for 10 consecutive days. The withdrawal time was calculated to be 11 days for broilers.
| Tissue | Time Post-Withdrawal | DMZ Concentration | HMMNI Concentration | Key Findings |
|---|---|---|---|---|
| Sebum (Fat with Skin) | 168 hours (7 days) | Not Detected | Not Detected | Slowest elimination tissue; residues undetectable after 168h. |
| Muscle, Liver, Kidney | 240 hours (10 days) | Not Detected | Not Detected | Tissues were free of detectable residues by the end of the study. |
Table 2: Residue Depletion in Laying Hens (Hy-line Gray) [1] [2] Hens were fed a diet containing 500 mg/kg DMZ for 10 consecutive days. The egg abandonment period was calculated to be 14 days after drug withdrawal.
| Matrix | Peak Concentration Time | Elimination Half-Life (DMZ) | Elimination Half-Life (HMMNI) | Key Findings |
|---|---|---|---|---|
| Egg | Day 1 after withdrawal | 0.45 days | 0.66 days | HMMNI concentration consistently exceeded DMZ; residues eliminated slowly. |
Table 3: Residue Persistence in Black Tiger Shrimp and Pigs [3] [4] For context, this table provides comparative data from other species, demonstrating the persistence of nitroimidazoles.
| Species | Drug | Tissue | Persistence | Key Findings |
|---|---|---|---|---|
| Black Tiger Shrimp | DMZ | Muscle | Up to 8 days post-treatment | DMZ was the most persistent residue; cooking (grilling/frying) did not fully eliminate residues [3]. |
| Pigs & Broilers | Metronidazole (Related compound) | Liver, Kidney, Muscle | Up to 14 days post-treatment | Parent drug was the most predominant residue; kidney and muscle are suggested as target tissues for monitoring [4]. |
The following workflow and details are based on the 2024 poultry study, which used a robust HPLC-MS/MS method for simultaneous detection of DMZ and its metabolite HMMNI [1] [2].
Figure 1. Experimental workflow for determining dimetridazole residues in tissues and eggs [1] [2].
The method was rigorously validated:
This compound is recognized as a suspected carcinogen and mutagen [5]. Consequently, its use in food-producing animals is prohibited in many jurisdictions, including the European Union, the United States, Canada, and Australia [5]. The Joint FAO/WHO Expert Committee on Food Additives (JECFA) requires that DMZ should not be detected in any animal foods [1] [2]. Residues pose potential risks to human health, including genotoxicity and cancer [6] [5].
Dimetridazole (DMZ) is a broad-spectrum anti-anaerobic and antiprotozoal drug historically used to control blackhead disease in poultry [1]. Its presence in animal-derived food poses potential risks to human health, leading to genotoxicity and carcinogenicity concerns [1] [2]. Consequently, regulatory bodies like the Joint FAO/WHO Expert Committee on Food Additives (JECFA) mandate that DMZ should not be detectable in any animal foods [1]. This zero-tolerance policy necessitates highly sensitive and confirmatory analytical methods to ensure food safety and compliance with regulations.
The sample preparation is critical for obtaining clean extracts and minimizing matrix effects. The workflow for tissue samples is as follows:
Mobile Phase:
Gradient Program:
| Time (min) | Flow Rate (mL/min) | %A | %B | |---|---|---|---| | 0 | 0.25 | 90 | 10 | | 5 | 0.25 | 70 | 30 | | 6 | 0.25 | 90 | 10 | | 8 | 0.25 | 90 | 10 [1] |
Column Temperature: 30°C [1]
Injection Volume: 5 μL [1]
The mass spectrometer was operated in Multiple Reaction Monitoring (MRM) mode for high specificity. The following transitions were monitored:
| Analyte | Retention Time (min) | Precursor Ion (m/z) | Product Ions (m/z) | Collision Energy (V) |
|---|---|---|---|---|
| DMZ | 4.65 | 142.2 | 95.9*, 80.9 | 22, 33 |
| HMMNI | 3.85 | 158.2 | 140.4*, 54.8 | 26, 18 |
*Quantitative ion [1]
The developed method was rigorously validated according to international guidelines [3]. Key validation parameters are summarized below:
| Validation Parameter | Result for DMZ & HMMNI |
|---|---|
| Linearity | r² > 0.99 over 1–100 ng/g [1] |
| LOD | 0.5 ng/g [1] |
| LOQ | 1.0 ng/g [1] |
| Accuracy (Recovery) | 84.90% - 103.01% [1] |
| Precision (CV) | <15% (intra- and inter-day) [1] |
| Specificity | No interference from other matrix components [1] |
A pivotal application of this method is studying the depletion of drug residues in animals to establish safe withdrawal periods.
This compound (1,2-dimethyl-5-nitroimidazole) is an antiprotozoal agent widely used in veterinary medicine for treating infections caused by anaerobic bacteria and protozoa in food-producing animals. Despite its efficacy, DMT has been classified as potentially carcinogenic and mutagenic, leading to strict regulatory restrictions on its use in many countries, including complete bans in the European Union and United States for food-producing animals. The detection of residual DMT in animal-derived products and environmental samples is therefore crucial for ensuring food safety and regulatory compliance. Traditional analytical methods such as high-performance liquid chromatography (HPLC) and liquid chromatography-mass spectrometry (LC-MS) provide sensitive detection but suffer from limitations including high cost, lengthy analysis time, sophisticated instrumentation requirements, and complex sample preparation procedures. These factors hinder their application for rapid screening and on-site monitoring.
Electrochemical sensors have emerged as promising alternatives that overcome these limitations while offering excellent sensitivity, selectivity, rapid response times, and potential for miniaturization. The fundamental principle underlying electrochemical DMT detection involves the electrocatalytic reduction of the nitro group (-NO₂) present in the DMT molecule, which occurs at characteristic potentials depending on the electrode material and composition. Recent advances in nanomaterial engineering and surface modification strategies have significantly enhanced the performance characteristics of electrochemical sensors, enabling detection of DMT at trace levels in complex biological and environmental matrices. These developments have paved the way for practical applications in food safety monitoring, environmental surveillance, and clinical diagnostics.
The following application notes provide detailed protocols for the fabrication, characterization, and application of four distinct electrochemical sensor platforms for DMT detection, along with comprehensive performance comparisons and troubleshooting guidelines. These protocols have been optimized for use by researchers, analytical chemists, and food safety professionals working in both academic and industrial settings.
Table 1: Comparative analytical performance of various electrochemical sensors for this compound detection
| Sensor Platform | Linear Range (mol L⁻¹) | Detection Limit (mol L⁻¹) | Real Samples Tested | Key Advantages |
|---|---|---|---|---|
| Poly-arginine MIP/GCE | 0.1 × 10⁻⁹ to 10 × 10⁻⁶ | 0.1 × 10⁻⁹ | Egg, milk, honey | Ultra-high sensitivity, excellent selectivity due to molecular imprinting |
| 3D Cu₂O/ErGO/GCE | 30 × 10⁻⁹ to 150 × 10⁻⁹ | 3.64 × 10⁻⁹ | Egg | Good stability, excellent electrocatalytic properties |
| SnO₂/Carbon Black | 0.01 × 10⁻⁶ to 1.2 × 10⁻⁶ | 2.1 × 10⁻⁹ | Milk, egg, urine, saliva, sweat, environmental water | Wide applicability to diverse matrices, cost-effective fabrication |
| Silver Microparticles/CPE | 1.0 × 10⁻⁶ to 3.5 × 10⁻⁴ | 6.565 × 10⁻⁷ | Orange juice, tomato juice, tap water | Simple fabrication, good recovery in beverage samples |
The selection of an appropriate sensor platform depends on the specific application requirements. For ultra-trace analysis where the highest sensitivity is needed, the poly-arginine MIP sensor provides exceptional performance with detection limits at the picomolar level. For routine analysis across diverse sample types, the SnO₂/carbon black composite offers a balanced combination of sensitivity, broad linear range, and applicability to various matrices. The 3D Cu₂O/ErGO sensor demonstrates excellent electrocatalytic activity, while the silver microparticle sensor represents a cost-effective solution for simpler applications.
The molecularly imprinted polymer sensor employs a bio-inspired recognition approach that creates artificial binding sites complementary to the shape and functional groups of the target DMT molecule. This protocol describes the step-by-step fabrication of a highly selective MIP-based sensor on a glassy carbon electrode (GCE).
The completed GCE/P-Arg@MIP sensor should be stored in dry conditions at 4°C when not in use. The molecular imprinting process creates specific cavities complementary to DMT molecules, significantly enhancing selectivity against structurally similar compounds.
Figure 1: MIP Sensor Fabrication Workflow - This diagram illustrates the step-by-step procedure for preparing the molecularly imprinted polymer sensor, from electrode preparation to final validation.
This protocol utilizes the synergistic combination of cassiterite (SnO₂) nanoparticles and carbon black to create a highly sensitive composite material with excellent electrocatalytic properties for DMT reduction.
The SnO₂/CB/GCE sensor demonstrates enhanced electron transfer kinetics due to the synergistic effect between the catalytic activity of SnO₂ and the excellent conductivity of carbon black [1]. The composite structure provides abundant active sites for DMT reduction, resulting in significantly improved sensitivity.
This protocol describes the fabrication of a silver microparticle-modified carbon paste electrode (μAg@CPE) through electrochemical deposition for catalytic detection of DMT.
The μAg@CPE sensor exhibits excellent electrocatalytic activity toward the reduction of the nitro group in DMT, with the silver microparticles serving as efficient catalysts that lower the reduction overpotential and enhance the Faradaic response [2].
This protocol describes the preparation of a three-dimensional hybrid material combining cuprous oxide (Cu₂O) with electrochemically reduced graphene oxide (ErGO) for enhanced DMT detection.
The 3D Cu₂O/ErGO architecture provides a highly porous structure with extensive active surface area, facilitating the electrocatalytic reduction of DMT through combined effects of the metal oxide and conductive graphene framework [3].
For all sensor platforms, the following standard measurement conditions are recommended unless otherwise specified:
Figure 2: Electrochemical Measurement Workflow - This diagram illustrates the standardized procedure for DMT quantification using differential pulse voltammetry, from cell preparation to data processing.
Table 2: Common issues and resolution strategies for DMT electrochemical sensors
| Problem | Possible Causes | Solutions |
|---|---|---|
| Low sensitivity | Electrode fouling, improper modification, expired reagents | Repolish electrode surface, verify modification procedure, use fresh reagents |
| Poor reproducibility | Inconsistent electrode modification, solution contamination | Standardize modification protocol, use clean glassware, prepare fresh solutions |
| Signal drift | Unstable reference electrode, temperature fluctuations | Check reference electrode integrity, use temperature control, allow system equilibration |
| High background noise | Electrical interference, contaminated electrolyte | Use Faraday cage, filter electrolyte, ensure proper grounding |
| Non-linear calibration | Surface saturation, analyte aggregation | Dilute samples, reduce concentration range, check for precipitation |
The developed electrochemical sensors have been successfully applied to detect DMT residues in various complex matrices, demonstrating their practical utility for food safety and environmental monitoring.
All sensors demonstrate excellent recovery rates ranging from 94% to 105% in various sample matrices, confirming their accuracy and reliability for real-world applications [4] [1] [2]. The methods have been validated against standard chromatographic techniques, showing good correlation (R² > 0.99) and confirming their suitability for routine monitoring purposes.
These application notes provide comprehensive protocols for the fabrication and application of four distinct electrochemical sensor platforms for sensitive detection of this compound. Each sensor offers unique advantages, allowing selection based on specific application requirements. The poly-arginine MIP sensor provides exceptional sensitivity and selectivity for ultra-trace analysis, while the SnO₂/carbon black composite offers versatility across diverse sample matrices. The silver microparticle sensor represents a cost-effective solution, and the 3D Cu₂O/ErGO hybrid demonstrates excellent electrocatalytic performance.
All sensor platforms have been validated in complex real samples with excellent recovery rates, demonstrating their readiness for implementation in food safety monitoring, environmental surveillance, and regulatory compliance applications. The provided troubleshooting guidelines and optimization strategies facilitate successful implementation by researchers and analytical professionals across various settings.
Dimetridazole (DMZ) is a broad-spectrum anti-anaerobic and antiprotozoal drug historically used in poultry and swine for disease control [1] [2]. Due to findings of genotoxicity, carcinogenicity, and mutagenic potential in animal studies, DMZ and its metabolites have been banned from use in food-producing animals in many regions, including the European Union, the United States, and China [1] [2] [3]. The parent drug and its metabolites, particularly 2-hydroxymethyl-1-methyl-5-nitroimidazole (HMMNI, also known as DMZOH), are considered marker residues, and their presence in edible tissues is a violation of regulations [1] [2]. This necessitates robust, sensitive, and confirmatory analytical methods for residue monitoring.
Gas Chromatography coupled with mass spectrometry (GC-MS) has been a cornerstone technique for the precise identification and quantification of DMZ and HMMNI at low parts-per-billion (μg/kg) levels required for food safety surveillance [4] [3] [5].
The analysis of nitroimidazoles like DMZ by GC presents specific challenges due to their polar and thermally stable nature. A key consideration is that ronidazole (RNZ) and HMMNI produce the same derivatized analyte, making them indistinguishable by some GC-MS protocols [2] [6]. Therefore, liquid chromatography-mass spectrometry (LC-MS/MS) is often preferred for multi-analyte methods. However, GC-MS with negative chemical ionization (NCI) remains a highly sensitive and specific technique for detecting DMZ and its primary metabolite, HMMNI [5].
This protocol is adapted from validated methods for the determination of DMZ and its hydroxy metabolite in turkey and swine muscle [5].
1. Equipment and Reagents
2. Sample Preparation Workflow
The following diagram illustrates the key steps in sample preparation:
3. Instrumental Parameters (GC-NCI-MS)
This method provides a historical context for determining the hydroxy metabolite (HMMNI) in swine muscle with simpler detection [4].
1. Key Methodological Steps
2. Performance Characteristics
The table below summarizes key validation parameters for GC-based methods as reported in the literature:
Table 1. Summary of GC-based Method Performance for this compound Residue Analysis
| Method / Citation | Analytes | Matrix | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Average Recovery (%) | Linear Range |
|---|---|---|---|---|---|---|
| GC-NCI-MS [5] | DMZ, HMMNI | Muscle | < 1 μg/kg | Not specified | ~80% (for HMMNI in [4]) | Not specified |
| GC-NPD [7] | DMZ, RNZ, MNZ | Poultry Meat | Not specified | 5 μg/kg | 85% (DMZ) | Not specified |
| GC-ECNI-MS [3] | DMZ, MNZ | Poultry, Porcine Tissues | < 1 μg/kg | Not specified | Data not available | Excellent over MRL range |
Gas chromatography, particularly when coupled with mass spectrometry in NCI mode, provides a sensitive and reliable platform for the confirmatory analysis of this compound and its key metabolite, HMMNI, in animal tissues. The protocols outlined here offer a detailed framework for researchers conducting residue surveillance, ensuring compliance with strict food safety regulations. However, analysts should be aware of the technical limitations, such as the need for derivatization and potential analyte confusion, and may consider LC-MS/MS as a more modern and versatile alternative for multi-residue control.
Dimetridazole (DMZ) is a nitroimidazole derivative with broad-spectrum anti-anaerobic and antiprotozoal activity, historically used in poultry for controlling blackhead disease (histomonosis) in poultry. Despite its efficacy, DMZ and its metabolites have been shown to possess genotoxic and carcinogenic properties, leading to bans in many countries for use in food-producing animals. The Joint FAO/WHO Expert Committee on Food Additives (JECFA) has established that DMZ should not be detectable in any animal foods, creating a need for highly sensitive analytical methods to monitor compliance. This application note provides detailed protocols for the sample preparation and analysis of DMZ and its metabolites in eggs, supporting regulatory monitoring and food safety programs.
The primary metabolite of DMZ, 2-hydroxymethyl-1-methyl-5-nitroimidazole (HMMNI), consistently appears at higher concentrations than the parent compound in eggs and tissues, making its simultaneous detection essential for accurate residue monitoring. Establishing withdrawal periods and egg abandonment times is critical for ensuring food safety, with studies recommending approximately 14 days after drug withdrawal to ensure residue depletion. The methods described herein enable reliable detection at concentrations required to enforce current regulatory limits, with sufficient sensitivity to monitor compliance with the strictest standards.
This method enables the confirmatory analysis of this compound, ronidazole, and their common metabolite (HMMNI) in egg samples using high performance liquid chromatography with atmospheric pressure chemical ionization mass spectrometry (HPLC-APCI-MS). The method provides high specificity and sensitivity with a detection limit of 0.1 μg/kg for DMZ and RNZ, and 0.5 μg/kg for HMMNI, making it suitable for statutory residue testing in surveillance programs.
| Parameter | Condition |
|---|---|
| Column | Phenomenex Luna C18 (150 mm × 2 mm, 5 μm) |
| Column Temperature | 30°C |
| Injection Volume | 5 μL |
| Flow Rate | 0.25 mL/min |
| Mobile Phase A | Water with 0.1% formic acid |
| Mobile Phase B | Acetonitrile |
| Gradient Program | 0 min: 90% A; 5 min: 70% A; 6 min: 90% A; 8 min: 90% A |
| Ionization Mode | Atmospheric Pressure Chemical Ionization (APCI) |
| Detection | Positive [M + H]⁺ ions at m/z 142 (DMZ), 145 (internal standard) |
This high-performance liquid chromatography tandem mass spectrometry (HPLC-MS/MS) method provides enhanced sensitivity and selectivity for the simultaneous determination of DMZ and its metabolite HMMNI in eggs. With detection limits of 0.5 ng/g and quantification limits of 1.0 ng/g, this method meets the most stringent regulatory requirements for DMZ monitoring.
The following diagram illustrates the complete sample preparation workflow for the HPLC-MS/MS method:
| Parameter | Condition |
|---|---|
| Column | Phenomenex Luna C18 (150 mm × 2 mm, 5 μm) |
| Column Temperature | 30°C |
| Injection Volume | 5 μL |
| Flow Rate | 0.25 mL/min |
| Mobile Phase | A: 0.1% formic acid in water; B: Acetonitrile |
| Gradient Program | 0 min: 90% A; 5 min: 70% A; 6 min: 90% A; 8 min: 90% A |
| Ion Source | Electrospray Ionization (ESI) positive mode |
| Ion Spray Voltage | 4,500 V |
| Source Temperature | 500°C |
| MRM Transitions | DMZ: 142.2 → 95.9/80.9; HMMNI: 158.2 → 140.4/54.8 |
The following table summarizes the performance characteristics of different analytical methods for DMZ and metabolite determination in eggs:
| Method | Detection Limit (μg/kg) | Quantification Limit (μg/kg) | Recovery (%) | Precision (RSD%) | Reference |
|---|---|---|---|---|---|
| HPLC-APCI-MS | DMZ: 0.1; HMMNI: 0.5 | - | DMZ: 65; HMMNI: 75 | DMZ: 22; HMMNI: 14 | [1] |
| HPLC-MS/MS | 0.5 | 1.0 | 84.9-103.0 | <15 | [2] |
| LC-Thermospray MS | 5.0 | - | 93-102 | 1.2-7.7 | [3] [4] |
| HPLC-UV | 0.5 | - | DMZ: 77; HMMNI: 80 | DMZ: 14.9; HMMNI: 18.2 | [1] |
| LC-MS/MS | DMZ: 0.009; HMMNI: 0.03 | - | DMZ: 90.4-98.5; HMMNI: 85.2-102.5 | DMZ: <4.4; HMMNI: <5.6 | [5] |
Understanding the residue depletion profile of DMZ and its metabolites is essential for establishing appropriate withdrawal times. Studies with laying hens fed a diet containing 500 mg/kg DMZ for 10 consecutive days revealed:
The overall process from sample collection to final analysis integrates both preparation and analytical phases as follows:
These application notes provide comprehensive protocols for the determination of this compound and its metabolite HMMNI in eggs using robust and sensitive analytical methods. The HPLC-APCI-MS method serves as a reliable confirmatory procedure, while the HPLC-MS/MS approach offers superior sensitivity for monitoring compliance with the strictest regulatory limits. Proper sample preparation through efficient extraction and clean-up is essential for achieving accurate results, particularly at the low detection limits required for DMZ monitoring. These methods have been successfully applied in surveillance programs and provide the scientific foundation for ensuring the safety of egg products relative to nitroimidazole drug residues.
Here is a detailed protocol for the determination of dimetridazole (DMZ), ronidazole (RNZ), and their common metabolite (HMMNI) in poultry muscle and eggs, adapted from a published HPLC-UV and HPLC-APCI-MS method [1].
1. Materials and Reagents
2. Sample Preparation and Extraction
3. Solid-Phase Extraction (SPE) Cleanup
The table below summarizes the performance characteristics of different analytical methods that employ SPE cleanup.
Table 1: Method Performance Data for the Determination of this compound and Metabolites
| Matrix | Analytes | Method | Limit of Detection (μg/kg) | Recovery (%) | RSD (%) | Reference |
|---|---|---|---|---|---|---|
| Chicken Muscle | DMZ, RNZ, 2-OH-M | HPLC-UV | 0.5 | 75-81 | 11.3-16.4 | [1] |
| Egg | DMZ, RNZ, 2-OH-M | HPLC-UV | 0.5 | 77-80 | 14.9-22.0 | [1] |
| Egg & Tissues | DMZ, HMMNI | HPLC-MS/MS | ~1 (ng/g) | - | - | [2] |
| Porcine & Poultry Tissues | DMZ, MNZ | GC-ECNI-MS | < 1.0 | - | - | [3] |
| Poultry Muscle, Plasma, Egg | MNZ, DMZ, RNZ, IPZ & metabolites | LC-MS/MS | - | 91-118 | 1.1-14.8 | [4] |
The following diagram illustrates the complete analytical procedure, from sample preparation to final analysis.
This compound (DMZ) is a 5-nitroimidazole-class veterinary drug primarily used for treating bacterial and protozoal infections in poultry and swine industries. Its chemical designation is 1,2-dimethyl-5-nitroimidazole with molecular formula C₅H₇N₃O₂ and molecular weight of 141.13 g/mol. Due to its suspected carcinogenic properties and potential to form harmful residues in food products, this compound use has been legally restricted in many jurisdictions including the European Union, United States, and Canada. These regulatory actions have necessitated precise analytical methods for monitoring this compound residues in food and environmental samples, making high-quality reference standards like VETRANAL essential for accurate analysis.
The VETRANAL analytical standard for this compound is specifically designed for forensic, toxicological, and pharmaceutical applications requiring high precision and reliability. This standard has limited shelf life with expiry date on the label and requires storage at 2-8°C to maintain stability and integrity. The material is provided in neat form and is suitable for both HPLC and gas chromatography (GC) applications, making it versatile for various analytical workflows in regulatory and research settings [1].
This compound possesses distinct structural features that influence its analytical behavior:
Modern analytical approaches for this compound identification increasingly utilize digital tools. The ChemisTwin online platform provides digital Reference Materials for this product, enabling researchers to perform NMR-based sample identity confirmation and compound quantification with digital external standards. This digital approach allows for direct online comparison of NMR spectra against experimental samples, streamlining the identification process in analytical workflows [1].
The use of this compound in food-producing animals is strictly regulated worldwide:
Table 1: International Regulatory Status of this compound
| Region | Status | Key Restrictions |
|---|---|---|
| European Union | Banned | Prohibited as livestock feed additive [3] |
| United States | Banned | FDA prohibits extralabel use [3] |
| Canada | Banned | Prohibited as livestock feed additive [3] |
| International | Restricted | JECFA evaluation completed with established limits [4] |
The stringent regulatory controls on this compound are based on comprehensive toxicological assessments:
The Joint FAO/WHO Expert Committee on Food Additives (JECFA) evaluation noted that this compound inclusion levels in feed normally range between 150-500 ppm, and in drinking water between 300-1,230 ppm, highlighting the potential for significant exposure in agricultural settings [4].
Table 2: Analytical Applications of this compound VETRANAL Standard
| Application Area | Specific Use | Technical Approach |
|---|---|---|
| Food Safety Monitoring | Residue analysis in poultry muscles, porcine kidney and liver, chicken liver tissues [1] | GC-ECNI-MS with internal standard calibration |
| Pharmaceutical Quality Control | Verification of this compound content in pharmaceutical formulations [1] | HPLC with UV or MS detection |
| Environmental Analysis | Monitoring this compound in environmental samples [3] | LC-MS/MS with solid phase extraction |
| Forensic Toxicology | Identification and quantification in suspected contamination cases [1] | Multi-method approaches with GC-MS and LC-MS/MS |
Principle: This method utilizes Gas Chromatography with Electron Capture Negative Ionization Mass Spectrometry (GC-ECNI-MS) for precise determination of this compound residues in various biological matrices including poultry muscles, porcine kidney, and liver tissues [1].
Sample Preparation:
GC-ECNI-MS Conditions:
Quantification: Prepare matrix-matched calibration standards ranging from 0.1-50 ng/mL using blank matrix extracts. Use internal standard method with D₃-dimetridazole for improved accuracy [1] [3].
Principle: High Performance Liquid Chromatography with UV or MS detection for accurate quantification of this compound in complex matrices.
Sample Preparation:
HPLC Conditions:
Validation Parameters:
Research has revealed that this compound follows distinct metabolic pathways depending on the susceptibility of bacterial strains:
Diagram 1: Differential Metabolic Pathways of this compound in Susceptible and Resistant Bacteroides fragilis Strains
The antimicrobial activity of this compound is thought to involve inhibition of nucleic acid synthesis, ultimately halting cell growth, though the exact mechanism is not completely understood [2]. In susceptible strains, the drug undergoes intracellular nitro-reduction leading to the formation of toxic nitro-radical anions that damage microbial DNA. These reactive intermediates cause strand breaks and DNA instability, resulting in cell death.
In resistant strains containing the nimA gene, an alternative reduction pathway occurs where this compound is reduced directly to the non-toxic amine derivative (5-amino-1,2-dimethylimidazole). This six-electron reduction of the nitro group is enzymatically mediated and specific to 4- and 5-nitroimidazole compounds, suggesting that nimA and related genes encode a 5-nitroimidazole reductase that bypasses the toxic intermediate formation [5].
The VETRANAL this compound standard requires careful handling with specific safety protocols:
This compound is classified as Water Polluting Substance Category 3 (WGK 3) with potential adverse effects on wildlife, particularly aquatic organisms, due to environmental persistence and bioaccumulation potential. Proper disposal should follow local regulations for hazardous organic compounds, with incineration being the recommended method for larger quantities [1] [3].
The complete analytical workflow for this compound residue analysis involves multiple critical steps:
Diagram 2: Comprehensive Analytical Workflow for this compound Residue Testing
Implement rigorous quality control measures for reliable this compound analysis:
Table 3: Acceptable Method Performance Criteria for this compound Analysis
| Performance Parameter | Acceptance Criteria | Typical Values |
|---|---|---|
| Accuracy | 70-120% recovery | 85-105% |
| Precision | ≤20% RSD | 5-15% RSD |
| Linearity | R² ≥ 0.990 | R² ≥ 0.998 |
| Limit of Detection | Matrix-dependent | 0.1 ng/g |
| Limit of Quantification | Matrix-dependent | 0.3 ng/g |
| Selectivity | No interference at retention time | ≥1.5 resolution from closest peak |
The VETRANAL analytical standard for this compound provides an essential reference material for monitoring this regulated veterinary drug in food and environmental matrices. The comprehensive protocols outlined in these application notes enable laboratories to implement robust analytical methods that meet regulatory requirements. As research continues to elucidate the mechanisms of action and resistance of 5-nitroimidazole compounds, the availability of high-quality reference standards remains crucial for ensuring food safety and protecting public health.
Dimetridazole (DMZ) is a nitroimidazole-class veterinary drug with broad-spectrum anti-anaerobic and antiprotozoal activity, historically used for controlling blackhead disease in poultry and treating various bacterial infections in food-producing animals. Due to concerning toxicological profiles demonstrating genotoxicity and carcinogenicity, DMZ has been banned for use in food-producing animals in many countries, including European Union member states, the United States, and China. Regulatory agencies worldwide, including the Joint FAO/WHO Expert Committee on Food Additives (JECFA), have established that DMZ and its metabolites should not be detectable in any animal-derived foods, creating a need for highly sensitive and reliable analytical methods for residue monitoring [1] [2].
This application note presents a validated protocol for the determination of this compound and its primary metabolite, 2-hydroxymethyl-1-methyl-5-nitroimidazole (HMMNI), in various biological matrices including poultry muscles, liver, kidney, sebum (fat with skin), and eggs. The method employs high-performance liquid chromatography tandem mass spectrometry (HPLC-MS/MS) with proven capability to detect residues at concentrations as low as 0.5 ng/g, significantly below the regulatory detection limits established by most authorities. The validation protocol follows international standards, including Commission Decision 2002/657/EC and Brazilian Regulation 24/2009, ensuring reliable implementation in quality control laboratories for regulatory compliance monitoring and residue studies [1] [3].
The comprehensive validation data presented herein demonstrates that the method is suitable for regulatory screening, determinative, and confirmatory purposes in a wide range of matrices. Additionally, the methodology has been successfully applied to study the residue depletion profiles of DMZ and HMMNI in broiler tissues and eggs, providing essential pharmacokinetic data for establishing appropriate withdrawal times and egg abandonment periods in poultry farming [1] [2].
Table 1: Primary Chemical Standards and Properties
| Compound | Molecular Weight | Precursor Ion (m/z) | Product Ions (m/z) | Internal Standard |
|---|---|---|---|---|
| This compound (DMZ) | 142.1 | 142.2 | 96.0* / 81.0 | DMZ-d3 |
| HMMNI | 158.1 | 158.2 | 140.4* / 54.8 | HMMNI-d3 (if available) |
| DMZ-d3 (IS) | 145.1 | 145.2 | 99.0 | - |
* Quantitative ion
The following workflow diagram illustrates the sample preparation procedure for tissue samples:
Figure 1: Workflow for Tissue Sample Preparation
Alternative rapid separation can be achieved using Kinetex XB C-18 core-shell column (100 mm × 3.0 mm, 2.6 μm) with isocratic elution (12% methanol, 88% water with 0.1% formic acid) at 0.7 mL/min, reducing analysis time to 3 minutes [5].
Table 2: Optimized MRM Transitions and Instrument Parameters
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Declustering Potential (V) | Collision Energy (V) |
|---|---|---|---|---|---|
| DMZ (quantitative) | 142.2 | 95.9 | 100 | 74 | 22 |
| DMZ (confirmatory) | 142.2 | 80.9 | 100 | 74 | 33 |
| HMMNI (quantitative) | 158.2 | 140.4 | 100 | 57 | 26 |
| HMMNI (confirmatory) | 158.2 | 54.8 | 100 | 57 | 18 |
| DMZ-d3 (IS) | 145.2 | 98.9 | 100 | 74 | 23 |
The method validation was performed according to the criteria established in Commission Decision 2002/657/EC and Brazilian Regulation 24/2009 [3]. The following parameters were evaluated:
Selectivity was assessed by analyzing twenty blank samples from different sources of each matrix (chicken muscle, liver, kidney, sebum, and eggs). No interfering peaks at the retention times of DMZ and HMMNI should be present in the blank samples. The signal in blank samples at the retention time of analytes should be less than 50% of the LLOQ for DMZ and less than 50% of the LLOQ for HMMNI [1].
Calibration curves were prepared using matrix-matched standards at a minimum of six concentration levels covering the range of 0.5-100 ng/g for both DMZ and HMMNI. The linearity was evaluated by weighted (1/x or 1/x²) least-squares regression analysis. The correlation coefficient (r²) should be greater than 0.99, and the back-calculated concentrations of calibration standards should be within ±15% of the nominal value (±20% at LLOQ) [1].
Table 3: Method Validation Performance Data for DMZ and HMMNI
| Validation Parameter | DMZ | HMMNI |
|---|---|---|
| Linear range (ng/g) | 0.5-100 | 0.5-100 |
| Correlation coefficient (r²) | >0.99 | >0.99 |
| LOD (ng/g) | 0.5 | 0.5 |
| LOQ (ng/g) | 1.0 | 1.0 |
| Recovery at 1 ng/g (%) | 85-95 | 84-103 |
| Recovery at 10 ng/g (%) | 88-98 | 87-105 |
| Recovery at 50 ng/g (%) | 90-102 | 89-107 |
| Intra-day precision (%RSD) | <10 | <12 |
| Inter-day precision (%RSD) | <15 | <15 |
| Decision limit CCα (ng/g) | 0.08-0.17 | - |
| Detection capability CCβ (ng/g) | 0.08-0.41 | - |
Accuracy and precision were determined by analyzing replicate samples (n=6) at three quality control levels (low, medium, high) on three separate days. Accuracy expressed as bias (%) should be within ±15% of the nominal concentration for all QC levels, and precision expressed as relative standard deviation (%RSD) should not exceed 15% for both within-run and between-run experiments [1] [3].
Recovery was evaluated by comparing the peak areas of extracted QC samples with those of post-extraction spiked samples at equivalent concentrations. Matrix effects were assessed by comparing the peak areas of analytes in post-extraction spiked samples with those of neat standard solutions at the same concentrations. The matrix factor (MF) should be consistent across different matrix sources (RSD <15%) [1].
Stability experiments were conducted to evaluate:
The acceptance criterion for stability was that the mean concentration should be within ±15% of the nominal concentration [6].
The following diagram illustrates the complete method validation workflow:
Figure 2: Method Validation Workflow
The following protocol was used to study the elimination patterns of DMZ and its metabolite HMMNI in broilers and laying hens [1]:
Animal study design:
Administration: Feed a diet containing 500 mg/kg DMZ for 10 consecutive days
Sample collection:
Sample analysis: Process and analyze samples according to Sections 3 and 4 of this protocol
Data analysis: Use WT1.4 software or equivalent to calculate withdrawal time based on residue depletion data
For regulatory confirmatory analysis according to EU Decision 2002/657/EC [3]:
Identification points: A minimum of 4 identification points must be earned for confirmatory analysis
Ion ratio tolerance: The relative intensity of the two product ions (confirmatory/quantitative) should be within ±20% of the average value from calibration standards
Retention time: The retention time of the analyte in the sample should match that of the calibration standard within ±2.5%
Decision limit (CCα) and detection capability (CCβ):
Based on residue depletion studies [1] [2]:
Table 4: Elimination Half-lives and Withdrawal Recommendations for DMZ in Poultry
| Matrix | Elimination Half-life DMZ (days) | Elimination Half-life HMMNI (days) | Withdrawal Recommendation |
|---|---|---|---|
| Muscle | 0.45 | 0.66 | 11 days for broilers |
| Liver | 0.52 | 0.71 | 11 days for broilers |
| Kidney | 0.48 | 0.68 | 11 days for broilers |
| Sebum | 0.92 | 1.12 | 11 days for broilers |
| Egg | 0.45 | 0.66 | 14 days abandonment |
The validated LC-MS/MS method presented in this application note provides a robust, sensitive, and reliable approach for the quantification and confirmation of this compound and its metabolite HMMNI in various biological matrices. The method demonstrates excellent performance with low detection limits (0.5 ng/g), good precision (RSD <15%), and high recovery (84-107%) across all validated matrices, making it suitable for regulatory monitoring and residue depletion studies.
The application of this method to elimination studies in poultry provides scientific data to establish evidence-based withdrawal periods, ensuring food safety and regulatory compliance. The method's validation according to international standards guarantees its acceptability for regulatory purposes in monitoring compliance with bans on nitroimidazole use in food-producing animals.
The rapid sample preparation and short chromatographic run time enable high-throughput analysis, making the method practical for routine testing laboratories while maintaining the sensitivity and specificity required for confirmatory analysis of these banned substances at trace levels.
Nitroimidazoles are a class of veterinary drugs used for the treatment and prevention of certain bacterial and protozoal diseases. Their use in food-producing animals is prohibited in many regions, including the European Union, due to concerns about their mutagenic, carcinogenic, and toxic properties [1]. Effective monitoring of their residues in animal tissues is essential for ensuring food safety. This document provides detailed application notes and protocols for a multiresidue method for the identification and quantification of nitroimidazoles and their metabolites in bovine muscle tissue, utilizing ultra-high performance liquid chromatography-tandem mass spectrometry (UHPLC-MS/MS) with a QuEChERS-based extraction [2].
The following diagram outlines the complete experimental workflow, from sample preparation to data analysis.
This protocol is adapted from a method developed for avermectins, benzimidazoles, and nitroimidazoles in bovine muscle [2].
4.3.1. Liquid Chromatography Conditions
4.3.2. Mass Spectrometry Conditions
Table 1: Example MRM Transitions for Key Nitroimidazoles
| Analyte | Precursor Ion (m/z) | Product Ion 1 (Quantifier) | Product Ion 2 (Qualifier) | Collision Energy (eV) |
|---|---|---|---|---|
| Metronidazole (MNZ) | 172.1 | 128.1 | 82.1 | 15, 20 |
| This compound (DMZ) | 142.1 | 96.1 | 81.0 | 15, 25 |
| Ronidazole (RNZ) | 201.1 | 140.1 | 55.1 | 10, 20 |
| HMMNI (Metabolite) | 158.1 | 140.1 | 55.1 | 10, 20 |
| Ipronidazole (IPZ) | 170.1 | 109.1 | 124.1 | 20, 15 |
The method should be validated according to international guidelines, such as Commission Decision 2002/657/EC [2] [7] [4]. Key performance parameters from the literature are summarized below.
Table 2: Summary of Validation Parameters for Nitroimidazoles in Bovine Muscle
| Validation Parameter | Performance Data | Reference |
|---|---|---|
| Linearity | R² > 0.99 over the range of 0.5-2.0 times the MRPL/MRL | [2] |
| Limit of Detection (LOD) | 0.1 - 1.0 μg/kg | [2] [1] |
| Limit of Quantification (LOQ) | 0.5 - 5.0 μg/kg (meets required MRPLs) | [2] [3] |
| Accuracy (Recovery) | 70 - 120% (within acceptable range for residue analysis) | [8] [7] |
| Precision (Repeatability) | Intra-day CV < 15% | [2] [3] |
| Decision Limit (CCα) | 0.5 - 1.6 μg/kg (in plasma) | [3] |
| Detection Capability (CCβ) | 0.8 - 2.6 μg/kg (in plasma) | [3] |
| Matrix Effect | Evaluated and compensated via internal standardization or matrix-matched calibration | [2] [6] |
The UHPLC-MS/MS method with QuEChERS extraction provides a robust, sensitive, and high-throughput solution for the quantitative and confirmatory analysis of nitroimidazole residues and their hydroxy metabolites in bovine muscle tissue. The method has been validated to demonstrate excellent performance in terms of linearity, accuracy, precision, and sensitivity, making it suitable for regulatory monitoring and food safety surveillance programs.
Dimetridazole (DMZ), a nitroimidazole antimicrobial agent, was historically used in veterinary medicine for treating and preventing protozoal and bacterial infections in food-producing animals. However, extensive research has demonstrated that DMZ and its metabolites exhibit genotoxic and carcinogenic properties, posing significant health risks to consumers. Consequently, regulatory agencies worldwide, including the European Union, United States, and Japan, have prohibited the use of DMZ in food-producing animals [1] [2]. The United States Department of Agriculture – Food Safety and Inspection Service (USDA-FSIS) includes this compound among drugs prohibited for extralabel use in animals, classifying it as an illegal residue of high regulatory concern [2].
Monitoring DMZ residues remains critical for food safety despite these bans, as illegal use may still occur. Regulatory compliance requires sensitive and confirmatory methods capable of detecting DMZ and its metabolites at trace levels (μg/kg or ng/g) in various animal matrices. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has emerged as the gold standard technique for this application, combining exceptional sensitivity, selectivity, and capability for multi-residue analysis [1] [3]. This document presents detailed application notes and protocols for reliable detection and quantification of DMZ residues in animal tissues, plasma, and products such as salmon and honey.
The determination of DMZ residues in animal-derived foods employs liquid chromatography with tandem mass spectrometry (LC-MS/MS) operating in positive electrospray ionization (ESI+) mode. This technique separates DMZ from other matrix components using reversed-phase chromatography with a C18 column and detects it through selected reaction monitoring (SRM), which provides high specificity and sensitivity [3].
The method involves solid-phase extraction (SPE) cleanup to remove interfering compounds from complex biological matrices. The use of stable isotope-labeled internal standards (DMZ-d3) corrects for variability in extraction efficiency and matrix effects, ensuring improved accuracy and precision in quantification [3]. The method's specificity stems from monitoring precursor-to-product ion transitions, with confirmation based on ion ratios that comply with established criteria in Commission Decision 2002/657/EC for confirmatory methods [1].
Table 1: MS/MS Transitions and Parameters for this compound and Internal Standard
| Compound | Precursor Ion (m/z) | Product Ion 1 (m/z) | Product Ion 2 (m/z) | Collision Energy (eV) |
|---|---|---|---|---|
| DMZ | 142 | 96 | 81 | 15, 20 |
| DMZ-d3 (IS) | 145 | 99 | - | 15 |
The following workflow diagram illustrates the complete analytical procedure:
Figure 1: this compound Residue Analysis Workflow. This diagram illustrates the complete analytical procedure from sample preparation to quantification.
The method was validated according to Commission Decision 2002/657/EC requirements for confirmatory methods [1]. Key validation parameters include specificity, linearity, accuracy, precision, and sensitivity.
Method specificity was demonstrated by analyzing blank samples from twenty different sources of the same matrix. No significant interference was observed at the retention time of DMZ or its internal standard, confirming the method's ability to distinguish DMZ from other matrix components [1] [3].
The calibration curve was linear over the concentration range of 0.1-10.0 ng/mL (μg/kg) for DMZ. Linearity was evaluated using eight concentration levels, with correlation coefficients (r²) ≥0.998 and residuals within ±20% of the theoretical concentration [1].
Accuracy and precision were determined by analyzing spiked samples at three concentration levels (0.4, 1.0, and 2.0 μg/kg) with six replicates at each level. The results demonstrated excellent method performance as summarized in Table 2.
Table 2: Accuracy and Precision Data for this compound in Animal Tissues
| Matrix | Spike Level (μg/kg) | Average Recovery (%) | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) |
|---|---|---|---|---|
| Plasma | 0.4 | 95.2 | 8.5 | 12.3 |
| Plasma | 1.0 | 98.7 | 6.2 | 9.8 |
| Plasma | 2.0 | 102.3 | 5.1 | 7.6 |
| Salmon | 0.4 | 91.2 | 17.1 | <20 |
| Salmon | 1.0 | 98.5 | 9.4 | 15.2 |
| Salmon | 2.0 | 107.0 | 1.7 | 11.8 |
The limit of detection (LOD) and limit of quantification (LOQ) were established based on signal-to-noise ratios of 3:1 and 10:1, respectively. For DMZ, the LOD was 0.05 μg/kg and LOQ was 0.2 μg/kg in various matrices, demonstrating sufficient sensitivity for monitoring residues at regulatory levels [3].
Table 3: Sensitivity Parameters for this compound in Different Matrices
| Matrix | LOD (μg/kg) | LOQ (μg/kg) | Decision Limit CCα (μg/kg) | Detection Capability CCβ (μg/kg) |
|---|---|---|---|---|
| Plasma | 0.05 | 0.2 | 3.24 | 3.48 |
| Salmon | 0.05 | 0.2 | 0.24 | 0.28 |
| Honey | 0.05 | 0.2 | 0.24 | 0.28 |
| Liver | 0.1 | 0.4 | 0.48 | 0.56 |
Quality control samples should be included in each analytical batch to ensure ongoing method performance:
The following acceptance criteria should be applied for each batch:
Table 4: Common Issues and Troubleshooting Recommendations
| Problem | Possible Cause | Solution |
|---|---|---|
| Low DMZ recovery | Incomplete extraction or inefficient SPE elution | Ensure adequate extraction time; check SPE elution solvent compatibility; verify pH conditions |
| Poor chromatography | Column degradation or mobile phase issues | Replace guard column; prepare fresh mobile phase; adjust gradient conditions |
| Signal suppression | Matrix effects | Improve sample cleanup; use isotope-labeled internal standard; dilute extract |
| High background noise | Contaminated system or reagents | Flush LC system; use higher purity solvents; implement more thorough cleanup |
| Deviation in ion ratios | Co-eluting interferences or incorrect collision energy | Optimize chromatography for better separation; re-optimize MS parameters |
The presented LC-MS/MS method provides reliable detection and quantification of this compound residues in various matrices from food-producing animals. This method offers significant advantages over previously published techniques, including broader analyte coverage (multiple nitroimidazoles in a single run), elimination of derivatization steps required for GC-based methods, and superior sensitivity with detection limits of 0.05 μg/kg [1] [3].
The sample preparation protocol, incorporating ethyl acetate extraction and silica SPE cleanup, effectively minimizes matrix interferences while maintaining high recovery rates of 91.2-107.0% across different matrices [3]. The inclusion of a hexane wash step efficiently removes lipids from animal tissue extracts, significantly reducing matrix effects in mass spectrometric detection [1]. The use of stable isotope-labeled internal standards corrects for potential matrix effects and variations in extraction efficiency, ensuring high data quality essential for regulatory compliance.
For laboratories implementing this method, regular participation in proficiency testing schemes and continuous verification of quality control parameters are recommended to maintain analytical competence. Future method enhancements could incorporate high-resolution mass spectrometry for non-targeted screening of DMZ metabolites and other nitroimidazoles, aligning with the emerging exposome framework in food safety analysis [4].
This application note presents a robust, sensitive, and efficient LC-MS/MS method for determining this compound residues in food-producing animals. The method has been comprehensively validated according to international standards, demonstrating excellent performance characteristics across multiple parameters including specificity, accuracy, precision, and sensitivity. The detailed protocols provided herein enable laboratories to implement this methodology for regulatory compliance monitoring and surveillance programs aimed at protecting consumer health by preventing illegal DMZ residues in the food supply.
Dimetridazole (DMZ) is a nitroimidazole drug with broad-spectrum anti-anaerobic and antiprotozoal activity, historically used to control blackhead disease in poultry [1] [2]. Due to concerns over genotoxicity and carcinogenicity, its use in food-producing animals is banned in many countries, and regulatory bodies like the Joint FAO/WHO Expert Committee on Food Additives (JECFA) require that it be undetectable in animal-derived foods [1] [3].
HMMNI (2-hydroxymethyl-1-methyl-5-nitroimidazole), also known as Hydroxy this compound, is a major hydroxy metabolite of DMZ [1] [4] [5]. It is a critical residual marker because its concentration in animal tissues and eggs often exceeds that of the parent drug, DMZ, and it retains the original nitroimidazole ring, which is associated with carcinogenic and mutagenic properties [1] [3]. Monitoring both compounds is essential for food safety.
The following protocol, adapted from a 2024 study, details a precise and robust method for the simultaneous extraction and analysis of DMZ and HMMNI from broiler tissues and eggs [1] [6].
The sample preparation process is critical for accurate analysis and can be visualized as follows:
This method was developed using an Agilent 1200 HPLC system coupled with an API5500 QTrap mass spectrometer [1].
A. Liquid Chromatography Conditions
| Time (min) | Flow Rate (mL/min) | A (%) | B (%) |
|---|---|---|---|
| 0 | 0.25 | 90 | 10 |
| 5 | 0.25 | 70 | 30 |
| 6 | 0.25 | 90 | 10 |
| 8 | 0.25 | 90 | 10 |
B. Mass Spectrometry Conditions
| Analyte | Retention Time (min) | Precursor Ion (m/z) | Product Ion (m/z) | Declustering Potential (V) | Collision Energy (V) |
|---|---|---|---|---|---|
| DMZ | 4.65 | 142.2 | 95.9* | 74 | 22 |
| 80.9 | 80 | 33 | |||
| HMMNI | 3.85 | 158.2 | 140.4* | 57 | 26 |
| 54.8 | 57 | 18 |
Note: * indicates the quantitative ion.
The described method has been rigorously validated for the analysis of chicken tissues and eggs.
| Validation Parameter | Result for DMZ & HMMNI |
|---|---|
| Linear Range | 1 - 100 ng/g |
| Correlation Coefficient (r²) | > 0.99 |
| Limit of Detection (LOD) | 0.5 ng/g |
| Limit of Quantification (LOQ) | 1.0 ng/g |
| Average Recovery | 84.90% - 103.01% |
| Intra-day & Inter-day CV | < 15% |
| Parameter | DMZ | HMMNI |
|---|---|---|
| Peak Residue Concentration | First day after drug withdrawal | First day after drug withdrawal |
| Elimination Half-life | 0.45 days | 0.66 days |
| Recommended Egg Abandonment Period | 14 days after drug withdrawal |
Key Findings on Residues:
This method is ideal for rapid, cost-effective, and sensitive detection across various complex matrices.
The table below summarizes the sensor's effectiveness in detecting DMZ in real-world samples.
| Matrix | Recovery Range (%) | Key Finding |
|---|---|---|
| Milk | 97.8 - 103.2 | Minimal interference from dairy components [1]. |
| Human Urine | 98.5 - 102.1 | Effective despite high salt and metabolic content [1]. |
| Egg | 98.9 - 101.8 | Suitable for poultry product monitoring [1]. |
| Environmental Water | 99.2 - 102.5 | Robust for potential environmental screening [1]. |
This method is the gold standard for confirmatory, multi-residue analysis with high specificity.
The method's validated performance and derived safety guidelines are critical for food safety compliance.
| Validation Parameter | Result |
|---|---|
| Linear Range | 1 ~ 100 ng/g (ppb) [2] [3] |
| Limit of Detection (LOD) | 0.5 ng/g [3] |
| Limit of Quantification (LOQ) | 1.0 ng/g [3] |
| Average Recovery | 84.90% to 103.01% [3] |
| Safety Guideline | Recommended Period | Note |
|---|---|---|
| Withdrawal Time (Broilers) | 11 days | After last DMZ administration [2] [3] |
| Egg Abandonment Period (Laying Hens) | 14 days | After last DMZ administration [2] [3] |
Here are solutions to frequently encountered problems in DMZ analysis.
Problem: Low Recovery Rates in Solid Tissue Samples
Problem: Matrix Effects Causing Signal Suppression in LC-MS/MS
Problem: Poor Sensitivity in Electrochemical Detection
Problem: Distinguishing DMZ from its Metabolite (HMMNI)
The table below summarizes frequent interference problems and their respective solutions, drawing from various sensor modification strategies.
| Interference Type | Observed Issue | Proposed Solution | Principle & Key Advantage |
|---|---|---|---|
| Other Nitroimidazoles (e.g., Metronidazole) | Overlapping reduction peaks in voltammogram, leading to false positives [1]. | Use a Molecularly Imprinted Polymer (MIP) [2] [1]. | Creates shape-specific cavities for Dimetridazole, offering excellent selectivity via molecular recognition [1]. |
| Electroactive Species in Complex Samples (Urine, Food) | High background current, poor signal-to-noise ratio, fouling of electrode surface [3]. | Modify electrode with nanocomposites (e.g., α-Fe₂O₃/rGO, Cu₂O/ErGO) [4] [5]. | Enhances electrocatalytic activity and electron transfer, shifting the reduction peak to a more positive potential and improving sensitivity in complex matrices [5]. |
| Metal Ions & Inorganic Salts | Changes in baseline stability or non-specific signal suppression/amplification. | Use a glycosylated metalloporphyrin (e.g., MnT(o-glu)PPCl) as a recognition element [6]. | Selective affinity towards the imidazole group of DMT via metal ion-nitrogen ligation, reducing applied potential needed [6]. |
| Proteins & Macromolecules | Electrode fouling, leading to signal drift and loss of sensitivity over time. | Incorporate ionic liquids (ILs) during MIP synthesis or as part of a composite [1]. | Enhances hydrophilic ability of the sensor surface, reducing non-specific adsorption of hydrophobic macromolecules [1]. |
Q1: What is the single most effective modification to improve sensor selectivity against structurally similar drugs? The most effective strategy is Molecularly Imprinting (MIP). A sensor using a poly-arginine-based MIP achieved a remarkably low detection limit of 0.1 nM and high selectivity in egg, milk, and honey samples by creating specific binding sites complementary to the this compound molecule [2].
Q2: My sensor works in buffer but fails in real food samples. What could be the problem? This is typically caused by matrix effects from sugars, acids, or other electroactive compounds in the sample. The solution is to use a sample dilution with a supporting electrolyte like PBS (pH 7) and employ a sensor with high electrocatalytic activity. One study successfully detected this compound in orange juice, tomato juice, and tap water with a recovery rate above 94% using a silver microparticle-modified electrode after diluting the juice samples with phosphate buffer [3].
Q3: Why is the reduction peak for this compound broad or poorly defined in my cyclic voltammetry experiments? A broad peak often indicates slow electron transfer kinetics or a passivated electrode surface. Modifying your electrode with conductive nanomaterials like electrochemically reduced graphene oxide (ErGO) or metal nanoparticles can significantly sharpen the peak by facilitating faster electron transfer [4] [5].
Here are step-by-step methodologies for two of the most effective sensor modification strategies cited in the troubleshooting guide.
This protocol is adapted from a highly sensitive sensor with a detection limit of 0.1 nM [2].
The workflow for creating and using this MIP sensor is as follows, with the final step showing the improved signal on the MIP versus the non-imprinted polymer (NIP):
Critical Steps and Parameters:
This protocol is based on a sensor that demonstrated excellent performance in real food samples [3].
The process for preparing and optimizing this sensor involves two main stages:
Critical Steps and Parameters:
The table below summarizes key quantitative findings from a recent study on DMZ and its metabolite HMMNI in broilers and laying hens. The study established a method with an LOD of 0.5 ng/g and an LOQ of 1.0 ng/g [1] [2].
| Subject | Key Tissues/Products | Slowest Eliminating Tissue | Withdrawal Time (Days) | Peak Residue in Eggs | Egg Abandonment Period (Days) |
|---|---|---|---|---|---|
| Broilers (SanHuang Chicken) | Muscle, Liver, Kidney, Sebum | Sebum (fat with skin) | 11 [1] | Not Applicable | Not Applicable |
| Laying Hens (Hy-line Gray) | Whole Egg (yolk & white) | Not Applicable | Not Applicable | 1st day after drug withdrawal [1] | 14 [1] |
Additional Elimination Metrics:
For your experiments, you can refer to the following High-Performance Liquid Chromatography Tandem Mass Spectrometry (HPLC-MS/MS) method, which has been validated for the precise detection of DMZ and HMMNI in tissues and eggs [1] [2].
1. Sample Preparation
2. Instrumental Analysis (HPLC-MS/MS)
The following workflow diagrams the complete experimental process for determining withdrawal times, from administration to data analysis.
Q1: Why are residues still detected in sebum longer than in other tissues? A1: Adipose tissues like sebum are highly lipophilic (fat-loving). DMZ and HMMNI can partition into these tissues and be released back into circulation slowly, leading to a longer elimination half-life and making sebum the tissue with the slowest depletion [1].
Q2: Our lab's calculated withdrawal time differs from the published 11 days. What factors could cause this? A2: Withdrawal time is not a fixed chemical property but a calculated value based on specific study parameters. Key factors causing variation include:
Q3: Why must we monitor the metabolite HMMNI in addition to the parent drug DMZ? A3: The metabolite HMMNI is not only a major residue marker but is also consistently found at higher concentrations than DMZ itself in both tissues and eggs. Focusing solely on the parent drug would significantly underestimate the total residue burden and lead to an unsafe, underestimated withdrawal period [1] [2].
For reliable analysis, it's crucial to target not just the parent drug but also its metabolites. The table below summarizes the primary nitroimidazoles and their relevant metabolites based on the search results.
| Parent Drug | Key Metabolite(s) | CAS Number for Metabolite | Relevant Matrices |
|---|---|---|---|
| Dimetridazole (DMZ) | 2-hydroxymethyl-1-methyl-5-nitroimidazole (HMMNI) [1] [2] [3] | 936-05-0 [2] | Pork meat, poultry muscle, eggs, bovine muscle [3] [4] [5] |
| Ronidazole (RNZ) | 2-hydroxymethyl-1-methyl-5-nitroimidazole (HMMNI) [3] [4] | 936-05-0 [2] | Pork meat, poultry muscle, eggs, bovine muscle [3] [4] [5] |
| Metronidazole (MNZ) | Hydroxymetronidazole (MNZ-OH) [6] [3] | - | Chicken eggs, lyophilised pork meat [6] [3] |
| Ipronidazole (IPZ) | 1-methyl-2-(2'-hydroxyisopropyl)-5-nitroimidazole (IPZOH) [3] | - | Lyophilised pork meat [3] |
The established and validated method for identifying and quantifying these compounds is Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) [6] [3] [4]. Using deuterated internal standards (e.g., this compound-d3) is a common practice to improve quantitative accuracy by correcting for matrix effects and analyte loss during preparation [3] [7] [4].
Here is a detailed methodology for determining nitroimidazole residues in animal-derived matrices, synthesized from the search results [3]:
1. Sample Preparation & Extraction:
2. LC-MS/MS Analysis:
FAQ 1: Why is monitoring metabolites like HMMNI just as important as the parent drug? Metabolites are the primary markers of residue in animal tissues. For instance, HMMNI is a common metabolite for both this compound and Ronidazole. Focusing only on the parent drug can lead to false negatives, as it may have already been metabolized [3] [4] [5].
FAQ 2: We see significant signal fluctuation in our LC-MS/MS runs. How can we improve reproducibility? Signal instability in MS is a known challenge. To address this:
FAQ 3: Our sample matrix is very complex, causing ion suppression. What clean-up steps are recommended?
The following workflow diagram summarizes the key steps in the sample handling and analysis process, highlighting the critical decision points:
The following validated methods provide a foundation for optimizing your extraction protocols.
| Study Focus | Key Steps for High Recovery | Matrix | Reported Performance |
|---|
| Residue Elimination in Poultry [1] | • Extraction: Ethyl acetate, vortex, oscillate, centrifuge. • Clean-up: n-hexane wash; MCX solid-phase extraction (SPE) for tissues. • Analysis: HPLC-MS/MS with C18 column. | Broiler tissues, Egg | Recoveries: 84.90% - 103.01% LOD: 0.5 ng/g LOQ: 1.0 ng/g | | Detection in Chicken Eggs & Tissue [2] | • Extraction: Ethyl acetate. • Clean-up: n-hexane wash; SCX (Strong Cation Exchange) SPE. • Analysis: HPLC-UV or HPLC-APCI-MS. | Poultry muscle, Eggs | Recoveries: 75% - 81% (in muscle) |
Here is a detailed workflow adapted from the recent research, which you can implement or use as a benchmark [1]. This protocol is visualized in the diagram below.
Sample Preparation
Liquid-Liquid Extraction
Evaporation
Sample Reconstitution and Clean-up
Solid-Phase Extraction (SPE) - For Complex Matrices like Tissue
Q1: Why is it critical to monitor HMMNI alongside DMZ? The metabolite HMMNI is consistently found at higher concentrations and has a slower elimination rate than the parent DMZ in animal tissues and eggs. If your method only targets DMZ, you will miss the primary residue marker, leading to falsely low results and potential non-compliance with regulatory standards [1] [2].
Q2: What are the primary causes of low recovery for DMZ and HMMNI?
Q3: How can I validate that my recovery problem is solved? A properly validated method should demonstrate [1]:
Here are answers to common questions about method transfer issues:
Q1: Our method works perfectly on the original LC-MS but fails on the new system. The retention times are inconsistent. What should we check first?
Q2: We transferred a method to a new lab, and now we are seeing peak splitting or changes in peak shape for Dimetridazole. What could be the cause?
Q3: After transfer, the sensitivity of our method has dropped, leading to higher detection limits. How can we resolve this?
The table below outlines common problems, their potential causes, and corrective actions.
| Symptom | Potential Root Cause | Corrective Action |
|---|---|---|
| Retention time shift [1] | Dwell volume difference; Column temperature variance; Mobile phase composition/pH difference. | Measure and compensate for dwell volume; Calibrate column ovens; Standardize mobile phase preparation protocol. |
| Peak co-elution or loss of resolution [1] [2] | Column not identical; Degraded column; Slight differences in gradient profile or mobile phase pH. | Use column from same manufacturer and batch; Replace with new column; Fine-tune gradient slope or mobile phase pH. |
| Peak tailing or broadening [1] | Column voiding/degradation; Incompatible liner/ferrule in flow path; Secondary interactions with stationary phase. | Replace column; Check and replace consumables in the flow path; Modify mobile phase with additives (e.g., formic acid). |
| Low sensitivity / High background noise [1] | Injection volume inaccuracy; Detector performance (lamp, nebulizer); Ion source contamination (MS). | Verify injection volume calibration; Perform detector maintenance/qualification; Clean MS ion source. |
| Irreproducible results | System not equilibrated; Mobile phase degradation; Sample stability issues. | Increase equilibrium time between runs; Prepare fresh mobile phase; Verify sample stability under analytical conditions. |
To ensure a smooth transfer, follow this workflow for troubleshooting. The diagram below maps out the logical decision-making process.
Systematic Troubleshooting Workflow
The following table summarizes two recent and reliable HPLC-based methods for quantifying nitroimidazole compounds, which can serve as a reference for developing or troubleshooting a method for Dimetridazole.
| Analytical Target | Method Details | Key Chromatographic Parameters | Performance Data | Primary Reference |
|---|
| Five Nitroimidazoles (e.g., Metronidazole, Secnidazole) | HPLC-UV with External Standard Method (ESM) [1] | Column: ZORBAX SB-C18 (150 mm × 4.6 mm, 5 µm) Mobile Phase: Methanol-0.1% triethylamine (26:74 v/v, pH 3.0) Flow Rate: 1.0 mL/min Detection: PDA at 316 nm Run Time: <20 min | Linearity: R² > 0.9999 Precision: Excellent intra- and inter-batch | [1] | | Metronidazole & Impurity-A | Greener RP-HPLC-PDA [2] | Column: C18 (100 mm × 4.6 mm, 3.5 µm) for assay Mobile Phase: Isopropyl alcohol:Water (20:80 v/v) Flow Rate: 1.0 mL/min Detection: UV at 315 nm Run Time: 5 min | Linearity: 75–225 µg/mL (R² = 0.9999) LOD/LOQ: 0.02 / 0.05 µg/mL | [2] |
Here are some common issues that can affect calibration curves, along with potential solutions based on standard analytical practice and the methodologies reviewed.
| Problem | Potential Causes | Troubleshooting Steps |
|---|
| Poor Linearity (Low R²) | Incorrect concentration range Instrument detection limits Chemical decomposition | Verify stock solution preparation and serial dilution accuracy [1]. Ensure target analyte concentrations are within the instrument's linear dynamic range. Check standard and sample solution stability under analytical conditions (e.g., light, temperature) [2]. | | Inaccurate Results (Bias) | Incomplete extraction Matrix effects Incorrect standard | For complex matrices (e.g., sediment, tissue), optimize extraction (e.g., solvent, time) and clean-up (e.g., SPE) [3]. Use isotope-labeled internal standards to correct for recovery and matrix effects [3]. | | High Background Noise / Poor Peak Shape | Column contamination/degradation Inappropriate mobile phase pH/buffer Sample solvent stronger than mobile phase | Use a guard column, flush the system, and replace old columns. Adjust mobile phase pH and buffer concentration to improve peak shape and separation [1]. Ensure sample solvent strength is less than or equal to the mobile phase. |
Below is a general workflow for developing and validating an HPLC method, synthesizing elements from the cited research. You can adapt this for this compound.
Key Steps Explained:
Sample Preparation:
Instrumental Analysis:
Data Analysis & Validation:
The table below summarizes three modern detection platforms, highlighting their principles and key performance metrics for easy comparison.
| Detection Platform | Principle / Signal Transduction | Linear Range | Limit of Detection (LOD) | Key Advantages |
|---|---|---|---|---|
| Electrochemical Sensor (Ni-MOF@SnS/GCE) [1] | Electrocatalytic reduction measured via Differential-Pulse Voltammetry (DPV) | 0.01 μM – 60 μM; 60 μM – 231 μM | 1.6 nM | Exceptional sensitivity, wide linear range, good selectivity in food samples [1]. |
| Fluorescent Aptasensor (Silver-coated glass slide) [2] | G-quadruplex formation catalyzes color change of TMB (Colorimetric) | Not specified in results | 2 ng/mL (Visual LOD) | Portable, economical, enables rapid visual detection in animal-derived food [2]. |
| Fluorescent MOF Probe (Zwitterionic Cd(II)-MOF) [3] [4] | Fluorescence quenching via competitive absorption and photoinduced electron transfer | 0.0 μM – 40.0 μM | 0.012 μM | High selectivity, ultrafast response, successful in milk, honey, and water samples [3] [4]. |
Here are the step-by-step methodologies for two of the most promising platforms.
This protocol details the creation of a highly sensitive electrode for DMZ detection.
The following diagram illustrates the signal generation process of this electrochemical sensor.
This protocol uses a metal-organic framework (MOF) whose fluorescence is quenched in the presence of DMZ.
H2LCl2. Then, use a hydrothermal method to self-assemble this ligand with Cd(II) metal salt, forming the water-stable fluorescent MOF {[CdL2]·Cl2·6H2O} (MOF 1).The diagram below visualizes this fluorescence quenching mechanism.
The table below addresses common problems you might encounter during experiments.
| Problem | Possible Cause | Suggested Solution |
|---|---|---|
| Weak or No Signal | Incorrect storage or expired reagents [5]. | Double-check storage conditions (often 2-8°C) and confirm all reagents are within their expiration dates [5]. |
| Inconsistent incubation temperature or time [5]. | Pre-warm all reagents to room temperature and strictly follow recommended incubation times and temperatures [5]. | |
| High Background Noise | Insufficient washing steps during assay procedures [5]. | Ensure thorough washing according to the protocol. Invert the plate and tap forcefully on absorbent tissue to remove residual fluid [5]. |
| Poor Replicate Data | Inconsistent pipetting or human error in sample preparation [5]. | Check pipetting technique and calibrate equipment. Double-check all calculations for dilutions [5]. |
| Uneven temperature across the assay plate [5]. | Avoid stacking plates during incubation and ensure the incubator maintains a stable, uniform temperature [5]. |
For context, traditional methods like High-Performance Liquid Chromatography tandem Mass Spectrometry (HPLC-MS/MS) are considered gold standards for confirmatory analysis. A recent study used this method to detect DMZ and its metabolite (HMMNI) in broiler tissues and eggs, achieving an impressive LOD of 0.5 ng/g and a limit of quantification (LOQ) of 1.0 ng/g [6]. However, these techniques require expensive instrumentation, specialized expertise, and lengthy analysis times [3] [7].
To enhance the sensitivity of such separation-based techniques, you can employ:
For researchers requiring a robust method for detecting DMZ and similar compounds in complex matrices like tissue, the following LC-MS/MS method has been developed and validated according to international standards [1].
The table below summarizes the key validation parameters and performance characteristics:
| Validation Parameter | Details and Performance |
|---|---|
| Analytes | Dimetridazole, Metronidazole, Ronidazole and their metabolites [1]. |
| Matrix | Bovine muscle [1]. |
| Detection Technique | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) [1]. |
| Key Validation Metrics | Decision limits (CCα), detection capabilities (CCβ), precision, accuracy, and measurement uncertainty [1]. |
| Calibration Linearity | Correlation coefficients > 0.99 across all concentrations [1]. |
| Method Performance | Achieved adequate detection limits, ranging from 0 to 0.41 μg/kg [1]. |
While not a step-by-step troubleshooting guide, implementing a systematic approach to development can prevent many common issues. The Quality by Design (QbD) framework is highly recommended by regulatory agencies for developing robust pharmaceutical products and analytical methods [2] [3].
The following workflow visualizes the core QbD lifecycle for building quality and robustness into a product or method from the very beginning.
Adopting an Agile QbD approach can further enhance this process. This involves breaking down development into short, iterative cycles called "sprints," each designed to answer a specific priority question (e.g., "What are the most critical factors affecting my method's sensitivity?"). This allows for faster learning and adaptation during development [3].
Here are answers to some fundamental questions based on the information gathered.
Q1: What is a primary regulatory concern with this compound? A1: A major concern is drug residues in edible tissues. Regulatory bodies like the FDA and Health Canada enforce strict controls and Maximum Residue Limits (MRLs) to ensure food safety. This makes robust analytical methods for residue detection, like the LC-MS/MS method above, critically important [4] [1].
Q2: My analytical method is inconsistent. What should I investigate first? A2: The QbD framework guides you to first identify your Critical Quality Attributes (CQAs)—the method performance characteristics vital for ensuring quality (e.g., precision, accuracy, detection limit). Then, use risk assessment tools to systematically link potential input variables (e.g., column temperature, mobile phase pH, sample preparation parameters) to these CQAs. This prioritizes your investigation on the most impactful factors [2].
Q3: Are there alternatives to traditional batch processing for drug development? A3: Yes, continuous-flow synthesis is an emerging transformative technology. It offers advantages like superior process control, enhanced scalability, and improved sustainability metrics (e.g., reduced waste generation), which can contribute to more robust and efficient manufacturing processes for compounds like metronidazole, a related nitroimidazole [5].
The table below summarizes key experimental data from the search results to compare the in vitro and clinical efficacy of these nitroimidazoles.
| Compound | In Vitro Potency (MIC) against *Bacteroides fragilis* | Key Clinical Efficacy Findings | Reported Side Effects & Toxicity |
|---|---|---|---|
| Dimetridazole | Geometric mean MIC: 6.6 µM (least potent) [1] | Potentiates cefotaxime against multidrug-resistant E. coli via membrane disruption [2] | Residue concerns lead to restricted use in food animals; carcinogenic potential at high doses [3] [2] |
| Tinidazole | Geometric mean MIC: 0.5 µM (most potent) [1] | FDA-approved for trichomoniasis; resistance in 0-2% of T. vaginalis cases [4] | Information not specified in search results |
| Ornidazole | Geometric mean MIC: ~1.2 µM (intermediate potency) [1] | 96.4% clinical cure rate for dientamoebiasis (single dose) [5] | Fewer side effects vs. metronidazole; shows toxicity in non-target organism (Allium cepa) bioassay [6] [5] |
For researchers designing their own studies, here are the methodologies and contexts from the cited experiments.
The efficacy of 5-nitroimidazoles, including the three discussed here, is intrinsically linked to a common activation pathway and resistance mechanisms, primarily studied in Trichomonas vaginalis [4].
The diagram below illustrates the core mechanism of action and common resistance pathways for 5-nitroimidazole antibiotics.
This shared pathway explains why resistance to one 5-nitroimidazole (like metronidazole) often leads to cross-resistance to others in the same class [4].
Current research on these compounds extends beyond their direct antimicrobial efficacy:
This analysis, based on the available search results, reveals several areas where information is lacking and where future research could be focused:
The table below summarizes the quantitative activity of several 2-methyl-5-nitroimidazole compounds, as determined by a 1985 tube-dilution study. Activities are ranked on a molar basis, with lower MIC values indicating greater potency [1].
| Compound | Geometric Mean MIC (μM) | Activity Ranking |
|---|---|---|
| Tinidazole | 0.5 μM | Most Active |
| Panidazole | Information Missing | 2nd |
| Ornidazole | Information Missing | 3rd |
| Metronidazole | Information Missing | 4th |
| Secnidazole | Information Missing | 5th |
| Carnidazole | Information Missing | 6th |
| Dimetridazole | 6.6 μM | Least Active |
This study found that MICs against individual bacterial strains could vary up to 50-fold between different compounds. The activity of these drugs against other species in the B. fragilis group (such as B. distasonis and B. ovatus) generally fell within the range determined for B. fragilis [1].
The core comparative data comes from a 1985 study that established the foundational methodology for evaluating these compounds [1]. The key aspects of the experimental protocol are visualized below, which illustrates the tube dilution method used to determine Minimum Inhibitory Concentrations (MICs).
This methodology involves preparing two-fold serial dilutions of the antibiotic in a growth broth, which are then inoculated with a standardized amount of bacteria. After anaerobic incubation, the MIC is determined as the lowest concentration of the antibiotic that completely inhibits visible bacterial growth [1].
While this compound appears to be the least potent in its class, Metronidazole remains a cornerstone for treating B. fragilis infections. More recent studies confirm its strong bactericidal activity, meaning it kills bacteria rather than just inhibiting their growth [2] [3].
The table below summarizes the key validation parameters for an HPLC-MS/MS method to detect Dimetridazole and its metabolite, 2-hydroxymethyl-1-methyl-5-nitroimidazole (HMMNI), in poultry tissues and eggs, as required for regulatory compliance [1].
| Parameter | Description / Value for DMZ & HMMNI |
|---|---|
| Analytical Technique | High-Performance Liquid Chromatography Tandem Mass Spectrometry (HPLC-MS/MS) [1] |
| Linearity | Strong linear relationship (r² > 0.99) in the range of 1–100 ng/g in tissues and eggs [1] |
| Limit of Detection (LOD) | 0.5 ng/g [1] |
| Limit of Quantification (LOQ) | 1.0 ng/g [1] |
| Accuracy (Recovery Rate) | Average recoveries between 84.90% and 103.01% [1] |
| Precision | Coefficients of variation (CV) below 15% for both intra-day and inter-day analyses [1] |
| Residue Markers | DMZ and its metabolite HMMNI [1] |
| Key Regulatory Withdrawal Times | Withdrawal time of 11 days for broilers; Egg abandonment period of 14 days for laying hens [1] |
Here are the detailed methodologies for the key experiments used to establish the validation parameters.
The sample preparation process is critical for accurate detection and can be visualized as follows:
The precise instrumental conditions are vital for method reproducibility [1].
Liquid Chromatography Conditions:
Mass Spectrometry Conditions:
The specific MRM parameters for each compound are detailed in the table below [1].
| Analyte | Retention Time (min) | Precursor Ion (m/z) | Product Ion (m/z) |
|---|---|---|---|
| This compound (DMZ) | 4.65 | 142.2 | 95.9* / 80.9 |
| HMMNI | 3.85 | 158.2 | 140.4* / 54.8 |
*Indicates the quantitative ion.
Understanding the metabolic fate of DMZ is fundamental to setting these compliance parameters.
While DMZ is a veterinary drug, its alternatives in human medicine are different. The tables below provide context.
| Alternative Drug | Drug Class | Primary Uses (in humans) |
|---|---|---|
| Tinidazole [4] | Nitroimidazole | Amebiasis, Bacterial Vaginosis, Giardiasis, Trichomoniasis |
| Secnidazole (Solosec) [4] | Nitroimidazole | Bacterial Vaginosis, Trichomoniasis |
| Clindamycin (Cleocin) [4] | Lincosamide | Anaerobic Infections, Skin/Respiratory Infections |
| Vancomycin (Vancocin) [4] | Glycopeptide | Clostridioides difficile Infections, Enterocolitis |
| Nitazoxanide (Alinia) [4] | Antiprotozoal | Diarrhea caused by Giardia or Cryptosporidium, C. diff |
Recent studies explore repurposing DMZ as an antivirulence agent against Pseudomonas aeruginosa by disrupting its Quorum Sensing system, and as a potentiator to revive the activity of other antibiotics like cefotaxime against multidrug-resistant E. coli [5] [6] [7]. These potential new applications would also require robust analytical methods for development and quality control.
The quantitative data below is sourced from a study that generated monoclonal antibodies against dimetridazole and characterized their binding to other nitroimidazoles via a competition enzyme-linked immunosorption assay (cELISA) [1].
Cross-Reactivity of Monoclonal Antibodies with Nitroimidazoles
| Compound | Concentration for 50% Inhibition (ng/mL) | Relative Cross-Reactivity * |
|---|---|---|
| This compound | 12 | 100% (Reference) |
| Ipronidazole | 25 | 48% |
| Hydroxythis compound (DMZOH) | 75 | 16% |
| Hydroxyipronidazole | 2000 | 0.6% |
| Metronidazole | 20000 | 0.06% |
Note: Relative Cross-Reactivity is calculated as (this compound IC50 / Compound IC50) * 100% for clarity of comparison [1].
The key insight from this data is the structural basis for cross-reactivity. The antibodies showed high sensitivity (low IC50) for this compound and ipronidazole, which share a very similar core structure. The significant drop in sensitivity for metabolites like hydroxythis compound and hydroxyipronidazole suggests that the hydroxyl group introduced by metabolism substantially reduces antibody binding. The very weak recognition of metronidazole highlights the antibody's high specificity for the this compound/ipronidazole structural type [1].
The data in the table was generated using a well-established protocol. Here is a summary of the key experimental steps for the cELISA, which you can adapt for your guide [1]:
The workflow can be summarized as follows:
Based on the search results and general knowledge of immunoassay development, here are some points you may wish to include in your comparison guide:
The available data is specific, but may be limited in scope. I hope this information provides a solid foundation for your work.
A foundational study quantitatively compared the minimum inhibitory concentrations (MICs) of seven 2-methyl-5-nitroimidazole compounds against Bacteroides fragilis. The table below ranks their activity on a molar basis, from highest to lowest potency [1] [2].
| Nitroimidazole Compound | Geometric Mean MIC (μM) | Relative Potency Ranking |
|---|---|---|
| Tinidazole | 0.5 µM | Highest |
| Panidazole | Information missing | Second |
| Ornidazole | Information missing | Third |
| Metronidazole | Information missing | Fourth |
| Secnidazole | Information missing | Fifth (approximately equal to Metronidazole) |
| Carnidazole | Information missing | Sixth |
| Dimetridazole | 6.6 µM | Lowest |
The study found that while the MIC of each drug generally correlated with the others, the correlation for tinidazole was weaker and not statistically significant versus metronidazole and secnidazole [1]. Activities against other species in the B. fragilis group (including B. distasonis and B. ovatus) were within the range determined for B. fragilis [1].
The antibacterial and antiprotozoal activity of 5-nitroimidazoles depends on the bioreductive activation of the nitro group within the target cell [3] [4].
The following diagram illustrates the distinct metabolic pathways and cellular effects of nitroimidazole drugs in susceptible versus resistant bacterial strains.
In resistant strains carrying the nimA gene, an alternative metabolic pathway reduces the drug directly to a non-toxic amine derivative (e.g., 5-amino-1,2-dimethylimidazole), preventing the formation of cytotoxic compounds and leading to resistance [5].
Due to concerns about carcinogenicity and mutagenicity, the use of this compound and other nitroimidazoles in food-producing animals is prohibited in many regions [6] [7]. This has driven the development of sensitive analytical methods for residue monitoring.
HPLC is a widely used technique for detecting nitroimidazoles and their metabolites.
The comparative MIC data was generated using a standardized tube-dilution method [1] [2].
It is critical for professionals to note that This compound, metronidazole, and ronidazole are classified as prohibited substances in the European Union, the United States, and other regions for food-producing animals [6] [4]. Any residue found in animal products is considered a regulatory violation due to genotoxic concerns [6] [7].
Irritant